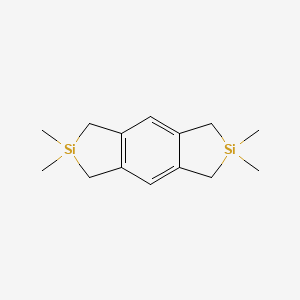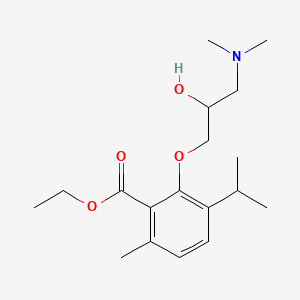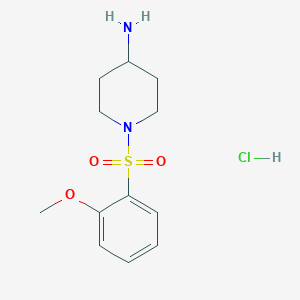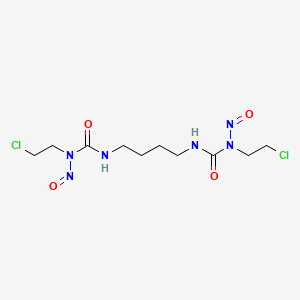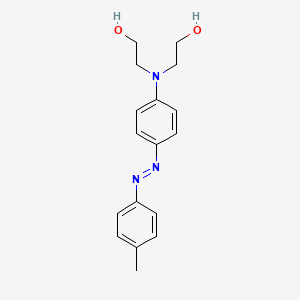
4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound has a methyl group and two beta-hydroxyethylamino groups attached to the aromatic rings, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene typically involves the azo coupling reaction. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, often follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale diazotization using automated reactors.
- Continuous flow systems for the coupling reaction to ensure consistent product quality and yield.
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
科学的研究の応用
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials.
Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the production of colorants and pigments for textiles and plastics.
作用機序
The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with a simple N=N bond connecting two benzene rings.
4-Nitroazobenzene: Contains a nitro group instead of the methyl and beta-hydroxyethylamino groups.
4-Aminoazobenzene: Has an amino group in place of the methyl and beta-hydroxyethylamino groups.
Uniqueness
4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is unique due to the presence of both methyl and beta-hydroxyethylamino groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and photoresponsive behavior compared to other azobenzenes.
特性
CAS番号 |
58329-89-8 |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
InChIキー |
MJHLEBFJKCVIER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



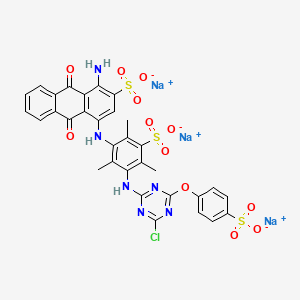
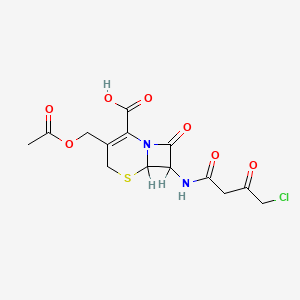
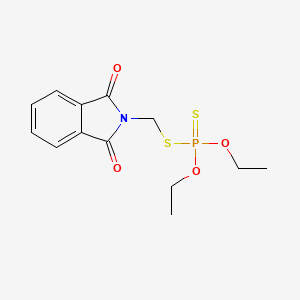
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
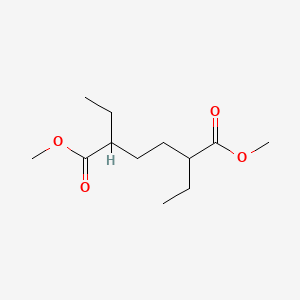
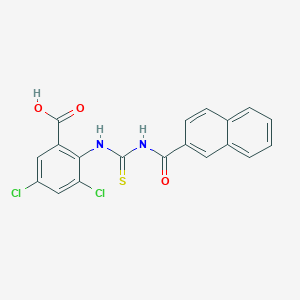

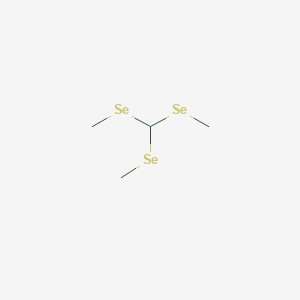
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
